![molecular formula C11H11N5 B043363 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine CAS No. 78411-56-0](/img/structure/B43363.png)
3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine
Overview
Description
“3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine” is a derivative of quinoxaline . It is related to 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a food-derived carcinogen found in high-temperature-cooked fish and meats . It is also related to 3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline, which is known to be mutagenic .
Synthesis Analysis
The synthesis of “3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine” has been reported in the literature. It can be prepared from 4-fluoro-o-phenylenediamine . The 3,7-dimethyl isomer may be obtained as a minor by-product .
Molecular Structure Analysis
The molecular structure of “3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine” is related to that of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) . The presence of the imidazole ring and the 2-amino group in the molecule seems to be important for its mutagenicity .
Scientific Research Applications
Food Chemistry and Carcinogenicity Studies
MeIQx is a well-known mutagenic compound found in cooked beef and other high-temperature-cooked meats and fish . It is a product of the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that occurs during the cooking process . Research into MeIQx’s formation, prevalence in food items, and its metabolic activation pathways are crucial for understanding its role in diet-related carcinogenesis.
Mutagenesis and Genotoxicity Analysis
As a potent mutagen, MeIQx is used to study DNA damage and the mechanisms of mutation induction . It has been shown to cause base substitutions and frame shifts in genetic material, making it a valuable tool for genotoxicity testing in vitro and in vivo .
Enzymatic Activation and Metabolism
MeIQx undergoes metabolic activation by cytochrome P450 enzymes, particularly CYP1A2, and N-acetyltransferase 2, which convert it into DNA-reactive metabolites . This process is significant for pharmacology and toxicology research, as it helps in understanding how procarcinogens are activated within the body.
Chemical Synthesis and Derivative Production
The synthesis of MeIQx and its derivatives is an area of interest in organic chemistry. Researchers explore various synthetic routes and modifications to produce new compounds with potential biological activities or to study structure-activity relationships .
Environmental Carcinogenesis
MeIQx serves as a model compound for studying environmental carcinogenesis. Its presence in cooked foods and the potential for human exposure through diet makes it relevant for assessing environmental risk factors for cancer .
Analytical Chemistry and Detection Methods
Developing sensitive and accurate methods for detecting MeIQx in food samples is crucial for food safety and regulatory purposes. Analytical chemists work on refining techniques such as high-performance liquid chromatography and mass spectrometry to quantify MeIQx levels in complex matrices .
Safety And Hazards
properties
IUPAC Name |
3,7-dimethylimidazo[4,5-f]quinoxalin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-6-5-13-9-7(14-6)3-4-8-10(9)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBGZSRZUHNKMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)C=CC3=C2N=C(N3C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229066 | |
Record name | 1H-Imidazo(4,5-f)quinoxaline, 2-amino-3,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine | |
CAS RN |
78411-56-0 | |
Record name | 8-Demethyl-7-methyl meiqx | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078411560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazo(4,5-f)quinoxaline, 2-amino-3,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-DEMETHYL-7-METHYL MEIQX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13I52Q7651 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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